Technical Guide: Synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
Technical Guide: Synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
Executive Summary
This technical guide details the synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one , a structural motif often found in drug discovery programs targeting kinase inhibitors or GPCR modulators. The target molecule features a 1,3-thiazole core substituted at the C4 position with a lipophilic neohexyl-like ketone tail.
The synthesis strategy prioritizes regiocontrol and scalability. We utilize a Hantzsch Thiazole Synthesis to construct the heterocyclic core, followed by a Weinreb Amide protocol to introduce the ketone tail without over-alkylation. This modular approach allows for high fidelity in establishing the C4-carbonyl linkage and avoids the regioselectivity issues common in direct metallation of the thiazole ring.
Part 1: Retrosynthetic Analysis & Strategy
The retrosynthetic disconnection reveals two primary fragments: the thiazole-4-carboxylic acid derivative and the aliphatic organometallic tail.
Strategic Considerations
-
Thiazole Construction: Direct C4-acylation of thiazole is challenging due to the higher acidity of the C2 proton. Therefore, the C4-carbonyl functionality is best installed de novo using the Hantzsch synthesis with ethyl bromopyruvate.
-
Ketone Formation: Reaction of esters directly with Grignard reagents typically yields tertiary alcohols (double addition). To secure the ketone, we employ a Weinreb amide intermediate, which stabilizes the tetrahedral intermediate and prevents the second addition.
-
C2-Position: The target is unsubstituted at C2. Since Hantzsch synthesis with thioformamide (unstable) is operationally difficult, we use thiourea to form the stable 2-aminothiazole, followed by a reductive deamination (Sandmeyer-type).
Retrosynthesis Diagram
Caption: Retrosynthetic tree showing the disconnection of the ketone to a Weinreb amide and the construction of the thiazole core via Hantzsch cyclization.
Part 2: Detailed Experimental Protocols
Stage 1: Construction of the Thiazole Core
Reaction: Hantzsch Thiazole Synthesis Objective: Synthesize Ethyl 2-aminothiazole-4-carboxylate.[1][2][3]
Reagents:
-
Ethyl bromopyruvate (1.0 equiv)[3]
-
Thiourea (1.1 equiv)
-
Ethanol (Solvent, anhydrous)
Protocol:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (8.37 g, 110 mmol) in absolute ethanol (100 mL).
-
Addition: Add ethyl bromopyruvate (19.5 g, 100 mmol) dropwise over 15 minutes at room temperature. The reaction is exothermic; ensure the temperature does not exceed 40°C during addition.
-
Reflux: Heat the mixture to reflux (80°C) for 2 hours. A white precipitate (HBr salt of the product) may begin to form.[4]
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Neutralize carefully with saturated aqueous NaHCO₃ until pH ~8.
-
Isolation: Filter the resulting precipitate. Wash the solid with cold water (3 x 50 mL) to remove inorganic salts. Recrystallize from hot ethanol if necessary.
-
Yield: Expect 85-95% yield of a white/off-white solid.
Stage 2: Reductive Deamination
Reaction: Sandmeyer-type Deamination Objective: Remove the C2-amino group to yield Ethyl thiazole-4-carboxylate.
Reagents:
-
t-Butyl Nitrite (1.5 equiv)
-
Tetrahydrofuran (THF) (Solvent)[6]
-
Alternative: NaNO₂ / H₃PO₂ (aqueous method)
Protocol (Organic Phase Method):
-
Setup: Flame-dry a 250 mL three-neck flask under nitrogen. Add Ethyl 2-aminothiazole-4-carboxylate (17.2 g, 100 mmol) and anhydrous THF (150 mL).
-
Addition: Heat the solution to reflux. Add t-butyl nitrite (15.5 g, 150 mmol) dropwise over 30 minutes. Gas evolution (N₂) will be observed.
-
Reaction: Continue refluxing for 1 hour until gas evolution ceases and TLC indicates consumption of the starting amine.
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Purification: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[5][7] Purify via flash column chromatography (Hexanes/EtOAc 4:1) to obtain the deaminated ester.
-
Yield: Expect 60-75% yield of a yellow oil/low-melting solid.
Stage 3: Weinreb Amide Formation
Reaction: Direct Aminolysis of Ester Objective: Convert the ester to the N-methoxy-N-methylamide.
Reagents:
-
N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)
-
Isopropylmagnesium chloride (2.0 M in THF) (3.0 equiv)
-
THF (anhydrous)[6]
Protocol:
-
Reagent Prep: In a dry flask under Argon at -20°C, suspend N,O-dimethylhydroxylamine HCl (1.46 g, 15 mmol) in THF (20 mL). Add iPrMgCl (15 mL, 30 mmol) dropwise. Stir for 20 mins to form the magnesium amide species.
-
Coupling: Add a solution of Ethyl thiazole-4-carboxylate (1.57 g, 10 mmol) in THF (5 mL) to the mixture at -20°C.
-
Reaction: Allow the mixture to warm to 0°C and stir for 1 hour. Monitor by TLC for disappearance of the ester.
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc (3 x 30 mL).
-
Purification: Dry organics over MgSO₄ and concentrate. The crude Weinreb amide is usually pure enough for the next step, or can be purified by silica chromatography (Hexanes/EtOAc 1:1).
Stage 4: Grignard Addition (Target Synthesis)
Reaction: Nucleophilic Acyl Substitution Objective: Install the 4,4-dimethylpentyl tail.
Reagents:
-
Thiazole-4-Weinreb amide (1.0 equiv)
-
1-Bromo-3,3-dimethylbutane (Neohexyl bromide)
-
Iodine (catalytic)
-
THF (anhydrous)[6]
Protocol:
-
Grignard Preparation:
-
In a dry Schlenk flask, place Mg turnings (1.2 equiv) and a crystal of I₂ . Flame dry under vacuum.[6]
-
Add THF (10 mL). Add a small portion of 1-bromo-3,3-dimethylbutane to initiate. Once initiated (colorless to cloudy/grey), add the remaining bromide (total 1.2 equiv) dropwise to maintain a gentle reflux. Reflux for 1 hour to complete formation of 3,3-dimethylbutylmagnesium bromide .
-
-
Addition: Cool the Grignard solution to 0°C. Add a solution of Thiazole-4-Weinreb amide (1.0 equiv) in THF dropwise.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. The Weinreb intermediate prevents over-addition.
-
Workup: Quench with 1M HCl (carefully) to hydrolyze the magnesium chelate. Extract with Diethyl Ether or EtOAc.
-
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one .
Part 3: Data & Visualization
Reaction Workflow Diagram
Caption: Step-by-step synthetic workflow for the production of the target thiazole ketone.
Key Analytical Data (Expected)
| Fragment | Technique | Expected Signal (ppm / m/z) | Assignment |
| Thiazole Ring | ¹H NMR (CDCl₃) | δ 8.85 (d, 1H, C2-H) | Characteristic deshielded proton between N and S. |
| Thiazole Ring | ¹H NMR (CDCl₃) | δ 8.30 (d, 1H, C5-H) | Proton adjacent to the ketone. |
| Ketone Alpha | ¹H NMR (CDCl₃) | δ 3.10 (t, 2H) | -C(=O)-CH₂ -CH₂- |
| Alkyl Chain | ¹H NMR (CDCl₃) | δ 1.65 (m, 2H) | -CH₂-CH₂ -tBu |
| t-Butyl | ¹H NMR (CDCl₃) | δ 0.95 (s, 9H) | -C(CH₃ )₃ |
| Carbonyl | ¹³C NMR | δ ~195.0 | C=O ketone carbon. |
| Molecular Ion | LC-MS (ESI+) | m/z ~212.1 [M+H]⁺ | Consistent with Formula C₁₁H₁₇NOS. |
Part 4: Safety & References
Critical Safety Notes
-
t-Butyl Nitrite: Highly flammable and toxic. Use in a well-ventilated fume hood to avoid inhalation of nitrogen oxides.
-
Grignard Reagents: Extremely moisture sensitive. All glassware must be oven-dried. THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column.
-
Exotherms: The Hantzsch reaction and Grignard formation are exothermic. Control addition rates carefully.
References
-
Hantzsch Thiazole Synthesis
-
Title: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate[3]
- Source: ChemicalBook / Liter
-
- Source: Journal of Heterocyclic Chemistry (General methodology ref)
- Weinreb Amide Synthesis: Title: A Convenient Synthesis of Amides From Carboxylic Acids and Primary Amines (Weinreb Protocol) Source: Organic Letters / BenchChem Protocols
-
Grignard Reaction with Weinreb Amides
-
Thiazole Reactivity Guide
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. library.dmed.org.ua [library.dmed.org.ua]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
